2-Bromo-1-(4-bromophenyl)-2-phenylethanone
Overview
Description
2-Bromo-1-(4-bromophenyl)-2-phenylethanone is an organic compound with the molecular formula C14H10Br2O It is a brominated derivative of acetophenone and is characterized by the presence of two bromine atoms attached to the phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-1-(4-bromophenyl)-2-phenylethanone can be synthesized through the bromination of acetophenone derivatives. One common method involves the use of N-bromo succinamide as the brominating agent under microwave irradiation . The reaction typically proceeds as follows:
Bromination: The acetophenone derivative is treated with N-bromo succinamide in the presence of a suitable solvent, such as dichloromethane, under microwave irradiation.
Isolation: The resulting product is then isolated and purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(4-bromophenyl)-2-phenylethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base (e.g., triethylamine) and a suitable solvent (e.g., ethanol).
Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Substitution: Formation of substituted phenyl derivatives.
Reduction: Formation of 2-bromo-1-(4-bromophenyl)-2-phenylethanol.
Oxidation: Formation of 2-bromo-1-(4-bromophenyl)-2-phenylacetic acid.
Scientific Research Applications
2-Bromo-1-(4-bromophenyl)-2-phenylethanone has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceutical compounds.
Material Science: Utilized in the preparation of polymers and other advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(4-bromophenyl)-2-phenylethanone involves its reactivity towards nucleophiles and electrophiles. The bromine atoms and the carbonyl group are key functional sites that participate in various chemical reactions. The compound can act as an electrophile in substitution reactions, where nucleophiles attack the carbon atoms bearing the bromine atoms. Additionally, the carbonyl group can undergo nucleophilic addition reactions, leading to the formation of alcohols or other derivatives.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-(4-fluorophenyl)-2-phenylethanone
- 2-Bromo-1-(4-chlorophenyl)-2-phenylethanone
- 2-Bromo-1-(4-nitrophenyl)-2-phenylethanone
Uniqueness
2-Bromo-1-(4-bromophenyl)-2-phenylethanone is unique due to the presence of two bromine atoms, which confer distinct reactivity and properties compared to its analogs. The bromine atoms enhance the compound’s electrophilicity, making it more reactive in substitution reactions. Additionally, the compound’s structure allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
2-bromo-1-(4-bromophenyl)-2-phenylethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Br2O/c15-12-8-6-11(7-9-12)14(17)13(16)10-4-2-1-3-5-10/h1-9,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNLUYUXJMAMFLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)C2=CC=C(C=C2)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Br2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40406789 | |
Record name | 2-bromo-1-(4-bromophenyl)-2-phenylethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40406789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24567-06-4 | |
Record name | 2-bromo-1-(4-bromophenyl)-2-phenylethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40406789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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